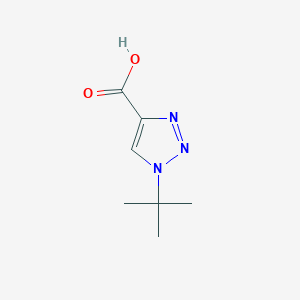
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
Tert-butyl compounds are generally used in organic synthesis due to their stability and ease of removal . They are often used as protecting groups for alcohols in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl compounds often involves the reaction of an alcohol with a tert-butyl halide . The reaction is typically carried out in the presence of a base, which deprotonates the alcohol to generate a nucleophilic alkoxide ion . This then attacks the tert-butyl halide, displacing the halide ion and forming the tert-butyl ether .Molecular Structure Analysis
The molecular structure of tert-butyl compounds is characterized by a central carbon atom bonded to three methyl groups and one other group .Chemical Reactions Analysis
Tert-butyl compounds can undergo a variety of reactions, including deprotonation, substitution, and elimination . The specific reactions that a tert-butyl compound undergoes depend on the other groups present in the molecule .Physical And Chemical Properties Analysis
Tert-butyl compounds are generally stable and resistant to oxidation and reduction . They are often liquids at room temperature .Aplicaciones Científicas De Investigación
Solid-Phase Peptide Synthesis (SPPS)
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid: is utilized in SPPS for the synthesis of unique peptides. The tert-butyl group serves as a protective group for the carboxylic acid, allowing for the selective formation of peptide bonds .
Synthesis of Glutamate Tert-Butyl Ester Residues
In the field of biochemistry, this compound is used to create glutamate tert-butyl ester residues. These modified amino acids can be incorporated into peptides to study protein structure and function .
Organic Synthesis
The tert-butyl group in 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a common moiety in organic synthesis. It’s used as a protecting group for carboxylic acids and alcohols, which can be deprotected under mild acidic conditions .
Medicinal Chemistry
In medicinal chemistry, the triazole ring of the compound is a valuable scaffold. It’s often used in the design of new drugs due to its mimicry of the peptide bond and its ability to improve pharmacokinetic properties .
Catalysis
This compound can act as a ligand in catalytic systems, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). It enhances reaction rates and can be used to create a variety of triazole-containing compounds .
Antiproliferative Agents
Researchers have explored the use of triazole derivatives as antiproliferative agents. Compounds like 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid have been studied for their potential to inhibit the growth of cancer cells, such as in cases of acute myeloid leukemia (AML) .
Mecanismo De Acción
Target of action
Without specific studies, it’s hard to identify the exact targets of this compound. Triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of action
The mode of action would also depend on the specific targets. For instance, some triazole derivatives inhibit the cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis and leading to cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the tert-butyl group in this compound might influence its lipophilicity, which could affect its absorption and distribution .
Result of action
The molecular and cellular effects would depend on the compound’s targets and mode of action. For example, if the compound targets a specific enzyme, it might inhibit the enzyme’s activity, leading to changes in the cell’s metabolic processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence a compound’s action, efficacy, and stability. For instance, the stability of some compounds can be affected by exposure to light or high temperatures .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-tert-butyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,3)10-4-5(6(11)12)8-9-10/h4H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFXHDKCPWMRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



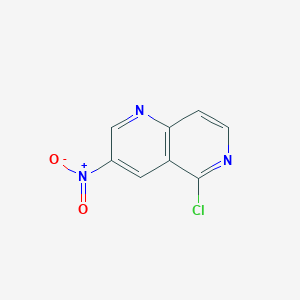
![Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester](/img/structure/B1529540.png)
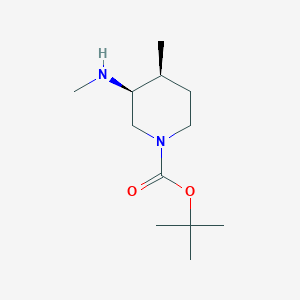
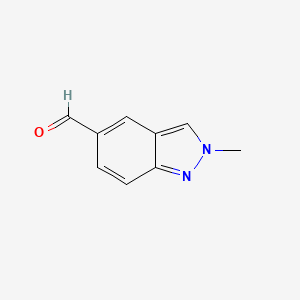
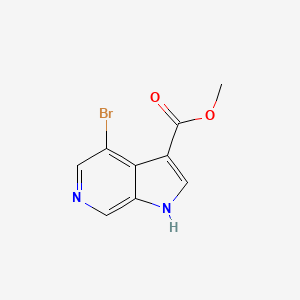
![2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1529548.png)
![4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1529549.png)
![2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1529550.png)
![5,8-Dioxaspiro[3.4]octan-2-ylmethanamine](/img/structure/B1529552.png)
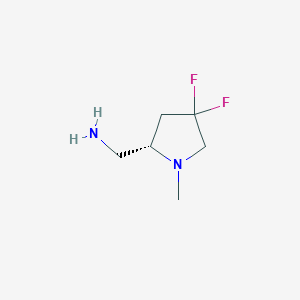
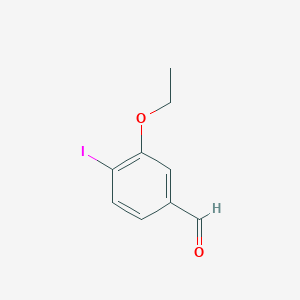
![2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1529559.png)
![6-Bromo-2-chloropyrido[2,3-D]pyrimidine](/img/structure/B1529560.png)
![6-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B1529562.png)